
Oxantel embonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxantel embonate, also known as this compound, is a useful research compound. Its molecular formula is C36H32N2O7 and its molecular weight is 604.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anthelmintic Efficacy
1.1 Activity Against Soil-Transmitted Helminths
Oxantel embonate is particularly effective against Trichuris trichiura, a significant parasitic infection in humans. Studies have shown that it offers superior efficacy compared to conventional treatments like albendazole and mebendazole, which are often ineffective against T. trichiura when used alone. In a study involving school-aged children, oxantel pamoate demonstrated high cure rates and significant egg-reduction rates against this parasite, with doses ranging from 5 to 30 mg/kg showing promising results .
1.2 Combination Therapy
Research indicates that this compound can be effectively combined with other anthelmintics to enhance treatment outcomes. For instance, combinations with mebendazole have shown synergistic effects, leading to improved efficacy against T. muris in murine models . Conversely, some combinations, such as with pyrantel pamoate, exhibited antagonistic effects, underscoring the importance of selecting appropriate partners for combination therapy .
Clinical Studies and Case Reports
2.1 Pediatric Applications
Clinical trials have been conducted to assess the safety and efficacy of oxantel pamoate in pediatric populations. A randomized controlled trial on Pemba Island involving children aged 6-14 years revealed that oxantel pamoate significantly reduced infection rates of T. trichiura, suggesting its viability as a treatment option for young patients .
2.2 Veterinary Applications
This compound has also been utilized in veterinary medicine, particularly for treating gastrointestinal nematodes in domestic animals. Its effectiveness against various parasites has been documented, making it a valuable tool in managing parasitic infections in livestock and pets .
Comparative Efficacy Data
The following table summarizes the comparative efficacy of this compound against various helminths based on recent studies:
Parasite | Efficacy (%) | Study Reference |
---|---|---|
Trichuris trichiura | 84-96% | |
Ascaris lumbricoides | 100% | |
Necator americanus | 0% | |
Ancylostoma ceylanicum | 0% | |
Dipylidium caninum | 100% (in vitro) |
Future Directions and Research Needs
Despite the promising applications of this compound, further research is needed to explore its full potential in combination therapies and its long-term safety profile in both human and veterinary medicine. Investigations into the mechanisms underlying its interactions with other anthelmintics could provide valuable insights for developing more effective treatment regimens.
常见问题
Basic Research Questions
Q. How should researchers design experiments to evaluate the anthelmintic efficacy of oxantel embonate in preclinical models?
- Methodological Answer : Use in vitro motility assays (e.g., larval paralysis assays) and in vivo rodent models infected with Trichuris spp. (e.g., T. muris). Include dose-ranging studies (e.g., 5–50 mg/kg) to establish minimum/maximum effective doses . For in vivo studies, pair oxantel with albendazole to assess synergistic effects, and measure cure rates (CR) and egg reduction rates (ERR) using fecal egg counts . Ensure controls for bioavailability limitations due to oxantel’s low aqueous solubility and gastrointestinal absorption .
Q. What pharmacokinetic parameters are critical for interpreting this compound’s bioavailability in animal studies?
- Methodological Answer : Focus on plasma concentration-time profiles (AUC, Cmax) and bioavailability (<0.025% in rats at 100 mg/kg) using non-GLP or GLP-compliant protocols. Employ LC-MS/MS for quantification (LLOQ: 0.4 µg/mL) . Design studies with serial blood sampling (e.g., 0.25–33 hours post-administration) and account for interspecies differences in metabolic stability (half-life >120 min in human/rat microsomes) .
Q. How can in vitro receptor-binding assays clarify this compound’s mechanism of action?
- Methodological Answer : Use recombinant α7 nicotinic acetylcholine receptors (nAChRs) from human SH-SY5Y cells or rat brain tissue. Perform competitive binding assays with radiolabeled ligands (e.g., bungarotoxin) and oxantel concentrations spanning 0.165 nM–1.65 mM. Calculate IC50 values (human: 3.48 µM; rat: 33.0 µM) and compare to T. muris efficacy thresholds . Validate results with electrophysiological recordings to confirm agonist activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s low intestinal permeability and high clinical efficacy?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate luminal drug concentrations and receptor occupancy in the colon. Conduct ex vivo tissue permeability studies (e.g., Ussing chambers) to measure apical-to-basolateral flux under varying pH conditions . Correlate these findings with in situ parasite motility inhibition data to identify local vs. systemic effects .
Q. What experimental approaches can elucidate the species-specific differences in oxantel’s binding to α7 nAChRs?
- Methodological Answer : Perform site-directed mutagenesis on human and helminth α7 nAChRs to identify critical binding residues. Use molecular docking simulations (e.g., AutoDock Vina) with oxantel’s crystal structure to compare binding poses across species . Validate hypotheses with functional assays in heterologous expression systems (e.g., Xenopus oocytes).
Q. How should longitudinal data from oxantel-albendazole combination trials be analyzed to assess resistance development?
- Methodological Answer : Apply time-to-event survival analysis for parasite recurrence and mixed-effects models to account for individual variability. Use network meta-analyses to compare combination therapy outcomes (CR: 76%; ERR: 85%) against monotherapies . Incorporate whole-genome sequencing of helminth isolates pre/post-treatment to identify resistance markers.
Q. Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in oxantel studies?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC50 values. For clinical data, apply generalized estimating equations (GEEs) to handle repeated measures and clustering by trial site. Report 95% confidence intervals and error bars (SD/SEM) in graphs .
Q. How can researchers address variability in oxantel’s metabolic stability across preclinical species?
- Methodological Answer : Conduct interspecies microsomal stability assays (human, rat, mouse) under standardized conditions (0.1 µM drug, 0.1 mg/mL microsomes). Use ANOVA with post-hoc Tukey tests to compare half-lives. Normalize data to reference compounds (midazolam, propranolol) .
Q. Contradictions & Knowledge Gaps
Q. Why does oxantel exhibit poor correlation between in vitro binding affinity and in vivo efficacy across species?
- Methodological Answer : Investigate off-target effects (e.g., neuromuscular junction modulation) using transcriptomics/proteomics. Compare receptor subtype expression profiles in target parasites (e.g., T. trichiura) vs. mammalian hosts .
Q. What strategies can validate the long-term significance of oxantel’s low bioavailability in chronic helminthiasis?
- Methodological Answer : Design longitudinal cohort studies with extended follow-up (≥12 months) to monitor reinfection rates. Pair pharmacokinetic data with parasite burden metrics (qPCR for worm DNA) to model drug exposure thresholds .
属性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAINFUFGBHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。